3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE
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Overview
Description
3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines elements of thiazolidine, indole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety and the phenyl groups. Common reagents used in these reactions include ethylphenylamine, thioamides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or alkyl groups to the phenyl rings.
Scientific Research Applications
3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of thiazolidine, indole, and phenyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H25N3O2S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25N3O2S/c1-4-18-10-14-20(15-11-18)29-28-31(21-16-12-19(5-2)13-17-21)27(33)25(34-28)24-22-8-6-7-9-23(22)30(3)26(24)32/h6-17H,4-5H2,1-3H3/b25-24-,29-28? |
InChI Key |
WNVSIACWKPOAQP-MHOPBUKQSA-N |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C5=CC=C(C=C5)CC |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/S2)C5=CC=C(C=C5)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C5=CC=C(C=C5)CC |
Origin of Product |
United States |
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